molecular formula C6H4F3NO3 B3009737 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 499766-90-4

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B3009737
CAS No.: 499766-90-4
M. Wt: 195.097
InChI Key: MUCHPEWZKWNIEW-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an ester in the presence of a base, followed by cyclization to form the oxazole ring. The trifluoromethyl group can be introduced through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but has a different core structure.

    3-Formylphenylboronic acid: Similar in having a boronic acid group but differs in the position and type of substituents.

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCHPEWZKWNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499766-90-4
Record name 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
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